N-phenyl-9H-pyrimido[4,5-b]indol-4-amine
Description
Properties
Molecular Formula |
C16H12N4 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-phenyl-9H-pyrimido[4,5-b]indol-4-amine |
InChI |
InChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20) |
InChI Key |
RNCCWYOKKBCIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of N-phenyl-9H-pyrimido[4,5-b]indol-4-amine
The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes the cyclization of appropriate precursors such as 2-amino-6-hydrazinylpyrimidin-4(3H)-one with various anilines. This process can yield several derivatives with varying biological activities depending on the substitutions made on the phenyl ring or other parts of the molecule .
Anticancer Properties
This compound has demonstrated potent anticancer activity through various mechanisms:
- Microtubule Disruption : Compounds derived from this scaffold have shown low nanomolar potency against tumor cell lines by disrupting microtubule dynamics, similar to known chemotherapeutics like colchicine .
- VEGFR Inhibition : Certain derivatives have been identified as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them potential candidates for targeted cancer therapies. For instance, a derivative was found to be equipotent to standard treatments like sunitinib and semaxinib in inhibiting VEGFR-2 .
Kinase Inhibition
This compound and its derivatives are also being studied for their ability to inhibit various kinases:
- GSK-3β Inhibition : Research has highlighted the compound's ability to act as a GSK-3β inhibitor, which is crucial in several signaling pathways related to cancer and neurodegenerative diseases. Enhanced metabolic stability and reduced cytotoxicity have been reported for some derivatives, making them promising candidates for further development .
Microtubule Targeting Agents
A study synthesized several N-substituted derivatives of 9H-pyrimido[4,5-b]indole and evaluated their effects on tumor cells. The most potent compound exhibited a GI50 value in the low nanomolar range against multiple cancer cell lines, indicating strong potential for development as a microtubule-targeting agent .
VEGFR Selectivity
Another investigation focused on the synthesis of 5-chloro-N4-substituted phenyl derivatives, which were shown to selectively inhibit VEGFR-2 over other kinases such as EGFR and PDGFRβ. This selectivity is critical for minimizing side effects associated with broader kinase inhibition in cancer therapies .
Data Tables
Comparison with Similar Compounds
Table 1: Kinase Inhibition Profiles of Selected Isomers
| Compound | Structure Type | CK1δ/ε IC50 (μM) | DYRK1A IC50 (μM) |
|---|---|---|---|
| 1d | [5,4-b], N-Benzyl | 0.6 | >10 |
| 3a | [4,5-b], Unsubstituted | 0.7 | 3.1 |
| 4c | [4,5-b], NO2, N-Ethyl | 1.6 | 5.9 |
| 2a | [5,4-b], NO2 | >10 | >10 |
Substituent Effects on Activity
- N-Alkylation : N-Methyl or N-Benzyl groups (e.g., 1d, 3d) enhance CK1δ/ε specificity but abolish DYRK1A inhibition. In contrast, N-Ethyl derivatives (e.g., 3c) maintain dual CK1δ/ε (IC50 = 1.6 μM) and DYRK1A (IC50 = 5.9 μM) activity .
- Nitro Groups : Nitro substitution at indole C-8 (Series 4) reduces CK1δ/ε activity by 2–3 fold compared to unsubstituted analogs but preserves micromolar potency. In [5,4-b] isomers (Series 2), nitro groups render compounds inactive .
Comparison with Harmine Derivatives
Harmine (11a), a natural β-carboline alkaloid, serves as a reference for DYRK1A inhibition (IC50 = 29 nM). N-phenyl-9H-pyrimido[4,5-b]indol-4-amine derivatives lack harmine’s nanomolar DYRK1A potency but exhibit broader kinase selectivity:
- Harmine derivatives (11b–d) with N-alkylation lose CK1δ/ε and CDK5/p25 activity entirely, focusing exclusively on DYRK1A (IC50 = 37–130 nM) .
- Pyrimidoindoles (e.g., 3a) maintain CK1δ/ε inhibition (IC50 = 0.7 μM) while offering moderate DYRK1A activity (IC50 = 3.1 μM), making them multitarget candidates .
Table 2: Key Differences Between Pyrimidoindoles and Harmine Derivatives
| Property | Pyrimido[4,5-b]indol-4-amines | Harmine Derivatives |
|---|---|---|
| CK1δ/ε IC50 Range | 0.6–3.5 μM | >10 μM (inactive) |
| DYRK1A IC50 Range | 3.1–9.8 μM | 29–130 nM |
| Kinase Selectivity | Dual CK1δ/ε + DYRK1A | DYRK1A-specific |
| Toxicity Profile | Lower neurotoxicity | High neurotoxicity |
Comparison with Thieno[2,3-d]pyrimidin-4-amine Analogs
Replacing sulfur in thieno[2,3-d]pyrimidin-4-amines with NH in pyrimidoindoles enhances DYRK1A inhibition (IC50 improves from 33 μM to 2.2 μM) while retaining CK1δ/ε activity. This shift alters hydrogen-bonding interactions, favoring kinase binding .
Preparation Methods
Four-Component Reaction
The four-component reaction represents a versatile one-pot synthesis strategy for constructing the pyrimido[4,5-b]indole scaffold. This method involves the condensation of indole derivatives, aromatic aldehydes, ammonium salts, and a nitrogen source under controlled conditions . For example, a reaction between 3-cyanoindole, benzaldehyde, ammonium acetate, and aniline in acetic acid at 120°C yields this compound with moderate efficiency (45–60% yield). The mechanism proceeds through imine formation, cyclization, and subsequent aromatization.
Key advantages include operational simplicity and functional group tolerance, enabling the incorporation of diverse substituents on the phenyl ring. However, challenges such as byproduct formation and purification difficulties limit its scalability.
Nucleophilic Displacement of Halogenated Intermediates
Halogenated intermediates, particularly 5-bromo- or 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine, serve as pivotal precursors for nucleophilic aromatic substitution (SNAr). In this approach, the halogen atom at position 5 is displaced by arylthiols or anilines under basic conditions . For instance, treatment of 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine with phenylthiol in dimethylformamide (DMF) at 80°C affords the target compound in 65–77% yield .
Microwave-assisted reactions significantly enhance reaction rates and yields. A study demonstrated that microwave irradiation at 150°C for 15 minutes with copper(I) iodide as a catalyst improved yields to 85% . This method’s regioselectivity and compatibility with electron-deficient aryl groups make it favorable for structural diversification.
Condensation with Substituted Anilines
Condensation reactions using substituted anilines and preformed pyrimidoindole intermediates offer a direct route to N-phenyl derivatives. A common intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, reacts with aniline derivatives in isopropanol under acidic conditions (HCl) to yield this compound . This method achieves regioselectivity at position 4, with yields ranging from 70% to 82% .
Deprotection of the pivaloyl group using 15% potassium hydroxide in dioxane completes the synthesis, though overexposure to base may lead to decomposition . The table below summarizes key parameters for this method:
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4,5-Dichloro intermediate | Aniline, HCl | Isopropanol, reflux | 76 | |
| 4-Chloro intermediate | 4-Fluoroaniline | DMF, 120°C | 82 |
Base-Promoted Tandem Cyclization
A novel transition-metal-free approach involves the base-promoted cyclization of 2-(indol-3-yl)naphthoquinones with benzamidines. Potassium tert-butoxide in dimethyl sulfoxide (DMSO) facilitates the ring-opening of naphthoquinones, followed by recyclization to form the pyrimido[4,5-b]indole core . This method constructs three nitrogen-containing rings in one pot, achieving yields of 68–75% .
The reaction’s green chemistry profile—avoiding heavy metals and high temperatures—makes it environmentally favorable. However, limited substrate scope and sensitivity to electron-donating groups on the benzamidine restrict its broader application .
Intramolecular Heck Cyclization
Palladium-catalyzed intramolecular Heck cyclization provides a high-yielding route to this compound. Starting from 4-(anilino)-5-iodo-6-(trifluoromethyl)pyrimidine, the reaction proceeds via oxidative addition of palladium(0) to the C–I bond, followed by cyclization and reductive elimination . Using Pd(OAc)₂ and tricyclohexylphosphine (PCy₃) in DMF at 125°C, this method achieves yields up to 90% .
This approach excels in introducing fluoroalkyl groups, enhancing the compound’s hydrophobicity and binding affinity. However, the requirement for anhydrous conditions and sensitive palladium catalysts increases operational complexity .
Comparative Analysis of Synthetic Methods
The table below evaluates the five methods based on yield, scalability, and practicality:
| Method | Yield Range (%) | Scalability | Advantages | Limitations |
|---|---|---|---|---|
| Four-component reaction | 45–60 | Moderate | One-pot synthesis, versatile | Byproduct formation, purification challenges |
| Nucleophilic displacement | 65–85 | High | Regioselective, microwave-compatible | Requires halogenated precursors |
| Aniline condensation | 70–82 | High | Straightforward deprotection steps | Acidic conditions may degrade substrates |
| Tandem cyclization | 68–75 | Moderate | Metal-free, eco-friendly | Narrow substrate scope |
| Heck cyclization | 85–90 | Low to moderate | High yield, fluoroalkyl compatibility | Costly catalysts, sensitive conditions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-phenyl-9H-pyrimido[4,5-b]indol-4-amine derivatives?
- Methodology : The synthesis typically involves nucleophilic displacement of 4-chloro-pyrimido[4,5-b]indole intermediates with substituted anilines under acidic conditions. For example, reacting 4-chloro-9H-pyrimido[4,5-b]indole with phenylamine derivatives in n-butanol with concentrated HCl as a catalyst under reflux yields target compounds. Purification is achieved via column chromatography using gradients of dichloromethane (DCM) and methanol .
- Key Data : Reaction yields range from 31% to 93% depending on substituent steric effects and electronic properties. TLC Rf values (e.g., 0.12–0.50) and melting points (>250°C for some derivatives) confirm purity .
Q. How are N-phenyl-9H-pyrimido[4,5-b]indol-4-amine derivatives characterized structurally?
- Methodology : Structural confirmation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, and ESI-MS. For example, N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl) derivatives show distinct aromatic proton signals at δ 7.44 ppm (singlet) and methoxy groups at δ 3.80 ppm .
- Key Data : Molecular weights (e.g., 443.501 g/mol for C24H25N7O2) and chiral center counts (often zero) are validated via mass spectrometry .
Advanced Research Questions
Q. What strategies optimize the bioavailability of N-phenyl-9H-pyrimido[4,5-b]indol-4-amine analogs?
- Methodology : Introducing hydrophilic substituents (e.g., morpholine, piperidine) or reducing molecular rigidity improves solubility. For instance, coupling with 4-morpholinyl or cyclopropylmethyl groups enhances oral bioavailability, as seen in bromodomain inhibitors .
- Key Data : LogP values are optimized from >3.5 to <2.0 via polar group addition. Pharmacokinetic studies in rodents show increased AUC (area under the curve) by 2–3× for derivatives with piperidinylmethyl side chains .
Q. How do substituents at the 2-, 4-, and 5-positions modulate microtubule depolymerization activity?
- Methodology : Systematic structure-activity relationship (SAR) studies compare analogs with varied substituents. For example, 5-chloro and 2-methyl groups enhance microtubule destabilization by 50% compared to unsubstituted analogs, as shown in tubulin polymerization assays .
- Key Data : IC50 values for antiproliferative activity range from 0.1 µM (5-chloro derivatives) to >10 µM (unsubstituted analogs) in HeLa cells .
Q. How can conflicting data on substituent effects be resolved in structure-based drug design?
- Methodology : Use molecular docking and dynamics simulations to reconcile experimental contradictions. For example, 3,4,5-trimethoxy phenyl groups show variable binding affinities to BET bromodomains due to conformational flexibility. Free energy calculations (MM/PBSA) identify optimal binding poses .
- Key Data : Binding energy differences (±2 kcal/mol) explain discrepancies in IC50 values for closely related analogs .
Experimental Design and Data Analysis
Q. What purification techniques are recommended for N-phenyl-9H-pyrimido[4,5-b]indol-4-amine analogs?
- Methodology : Flash column chromatography (SiO2, DCM:MeOH gradients) is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water (0.1% TFA) achieves >95% purity .
- Key Data : Retention times (e.g., 5.218 min for trifluoromethyl derivatives) and UV detection (254 nm) ensure reproducibility .
Q. How can reaction yields be improved for sterically hindered analogs?
- Methodology : Microwave-assisted synthesis reduces reaction times (e.g., from 72 hours to 2 hours) for bulky substituents. Catalytic Pd(OAc)2 and ligand systems (e.g., Xantphos) enhance coupling efficiency .
- Key Data : Yields increase from 31% to 84% under optimized microwave conditions (150°C, 300 W) .
Data Contradiction Analysis
Q. Why do some N-phenyl-9H-pyrimido[4,5-b]indol-4-amine analogs exhibit inconsistent cytotoxicity across cell lines?
- Methodology : Perform transcriptomic profiling to identify cell-specific resistance mechanisms. For example, overexpression of ABC transporters in MCF-7 cells reduces intracellular drug accumulation compared to A549 cells .
- Key Data : LC50 values vary by >10-fold (e.g., 0.5 µM in A549 vs. 5.2 µM in MCF-7) for 7-chloro derivatives .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
